1-Methoxypropane-2-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypropane-2-sulfinyl chloride is an organosulfur compound with the molecular formula C₄H₉ClO₂S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonyl compounds. This compound is characterized by its reactive sulfinyl chloride group, which makes it a valuable intermediate in various chemical reactions.
Preparation Methods
1-Methoxypropane-2-sulfinyl chloride can be synthesized through several methods. One common synthetic route involves the oxidation of thiols using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride . Another method includes the use of N-chlorosuccinimide and tetrabutylammonium chloride, which facilitates the conversion of thiols to sulfonyl chlorides . These reactions typically occur under mild conditions and yield high-purity products.
Chemical Reactions Analysis
1-Methoxypropane-2-sulfinyl chloride undergoes various chemical reactions, including:
Substitution: It reacts with amines to form sulfonamides, a reaction that is often facilitated by the presence of a base.
Reduction: Although less common, the compound can be reduced to form sulfinyl derivatives under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and N-chlorosuccinimide. The major products formed from these reactions are sulfonyl chlorides, sulfonamides, and sulfinyl derivatives.
Scientific Research Applications
1-Methoxypropane-2-sulfinyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methoxypropane-2-sulfinyl chloride involves its reactive sulfinyl chloride group. This group can undergo nucleophilic substitution reactions, where it reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Methoxypropane-2-sulfinyl chloride can be compared with other sulfinyl chlorides and sulfonyl chlorides. Similar compounds include:
Methoxypropane: An ether used as a general anesthetic.
1-Methoxypropane-2-sulfonyl chloride: A related compound with similar reactivity but different applications.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, particularly in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C4H9ClO2S |
---|---|
Molecular Weight |
156.63 g/mol |
IUPAC Name |
1-methoxypropane-2-sulfinyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-4(3-7-2)8(5)6/h4H,3H2,1-2H3 |
InChI Key |
DHLQEONQSKYYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.